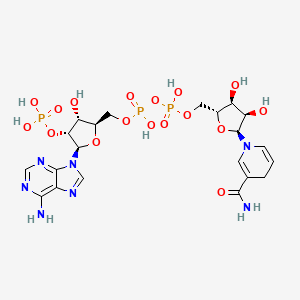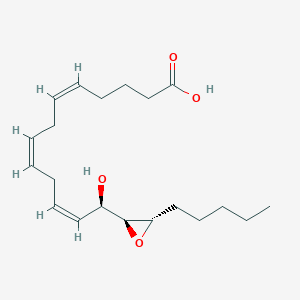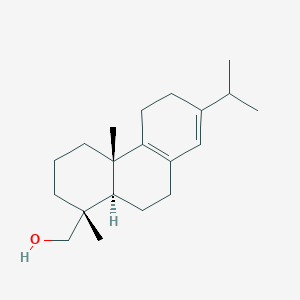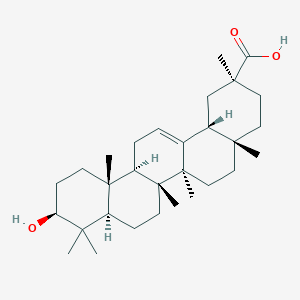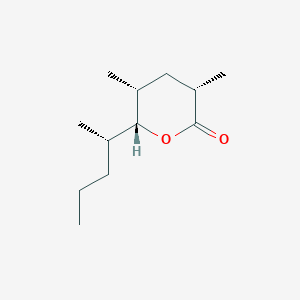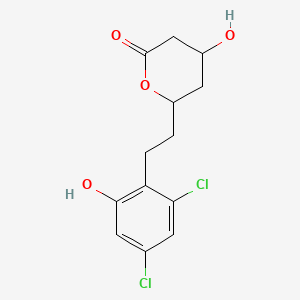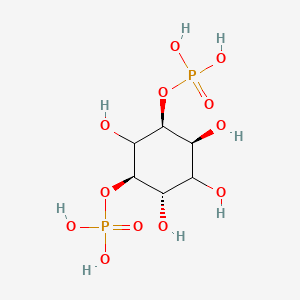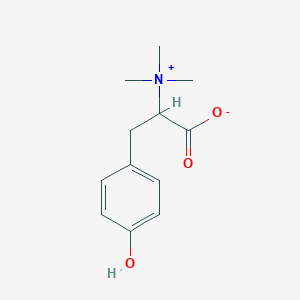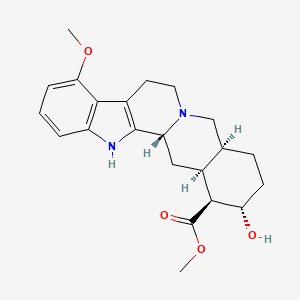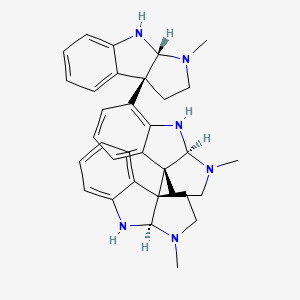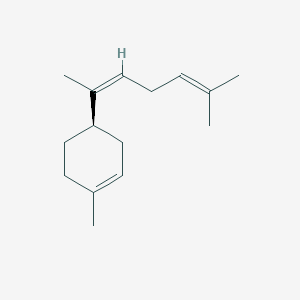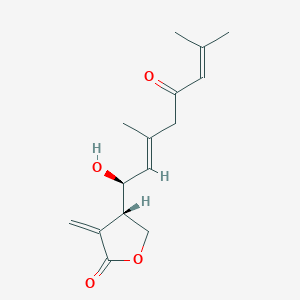
Hydroxyanthecotulide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyanthecotulide is a natural product found in Anthemis auriculata with data available.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
Hydroxyanthecotulide, a sesquiterpene lactone isolated from Anthemis auriculata, has demonstrated significant antiprotozoal activity. It shows potent trypanocidal and leishmanicidal effects against parasites like Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani. Hydroxyanthecotulide is particularly effective against T. b. rhodesiense. However, its cytotoxic potential on mammalian cells might limit its use as an antiprotozoal agent (Karioti, Skaltsa, Kaiser, & Taşdemir, 2009).
Synthesis for Anti-Trypanosomal Use
The synthesis of hydroxyanthecotulide has been achieved through a process involving a Cr(ii)-catalysed reaction and a mild Au(i)-catalysed Meyer-Schuster rearrangement. This synthetic approach is significant for the development of anti-trypanosomal agents (Hodgson, Talbot, & Clark, 2012).
Antibacterial Activity
Hydroxyanthecotulide has been isolated from Anthemis auriculata and tested for its antibacterial activity. The compound has shown effectiveness against various bacterial species, indicating its potential as a therapeutic agent in treating bacterial infections (Theodori, Karioti, Rančić, & Skaltsa, 2006).
Eigenschaften
Produktname |
Hydroxyanthecotulide |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(4S)-4-[(1S,2E)-1-hydroxy-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9(2)5-12(16)6-10(3)7-14(17)13-8-19-15(18)11(13)4/h5,7,13-14,17H,4,6,8H2,1-3H3/b10-7+/t13-,14+/m1/s1 |
InChI-Schlüssel |
FQUMNEMBNIZUPZ-OSTYMCCRSA-N |
Isomerische SMILES |
CC(=CC(=O)C/C(=C/[C@@H]([C@@H]1COC(=O)C1=C)O)/C)C |
SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
Kanonische SMILES |
CC(=CC(=O)CC(=CC(C1COC(=O)C1=C)O)C)C |
Synonyme |
(+)-4-((E)-1-hydroxy-3,7-dimethyl-5-oxo-octa-2,6-dienyl)-3-methylenedihydrofuran-2-one 4-hydroxyanthecotulide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




